2-benzyl-4-[(E)-(hydroxyimino)(2,4,6-trimethyl-3-nitrophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-BENZYL-4-[(E)-(HYDROXYIMINO)(2,4,6-TRIMETHYL-3-NITROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that includes a dihydropyridazinone core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-4-[(E)-(HYDROXYIMINO)(2,4,6-TRIMETHYL-3-NITROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridazinone core, followed by the introduction of the benzyl, hydroxyimino, and methoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-4-[(E)-(HYDROXYIMINO)(2,4,6-TRIMETHYL-3-NITROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-BENZYL-4-[(E)-(HYDROXYIMINO)(2,4,6-TRIMETHYL-3-NITROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-BENZYL-4-[(E)-(HYDROXYIMINO)(2,4,6-TRIMETHYL-3-NITROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-BENZYL-4-[(E)-(HYDROXYIMINO)(2,4,6-TRIMETHYLPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE
- 2-BENZYL-4-[(E)-(HYDROXYIMINO)(2,4,6-DIMETHYL-3-NITROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE
Uniqueness
The uniqueness of 2-BENZYL-4-[(E)-(HYDROXYIMINO)(2,4,6-TRIMETHYL-3-NITROPHENYL)METHYL]-6-(4-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H26N4O5 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
2-benzyl-4-[(E)-N-hydroxy-C-(2,4,6-trimethyl-3-nitrophenyl)carbonimidoyl]-6-(4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C28H26N4O5/c1-17-14-18(2)27(32(35)36)19(3)25(17)26(30-34)23-15-24(21-10-12-22(37-4)13-11-21)29-31(28(23)33)16-20-8-6-5-7-9-20/h5-15,34H,16H2,1-4H3/b30-26- |
InChI Key |
PDVRCSRLKHEAJQ-BXVZCJGGSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C(=N\O)/C2=CC(=NN(C2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OC)C)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=NO)C2=CC(=NN(C2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OC)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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